

theoretical studies of 1-phenyl-1H-imidazole-5-carboxylic acid

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Compound of Interest

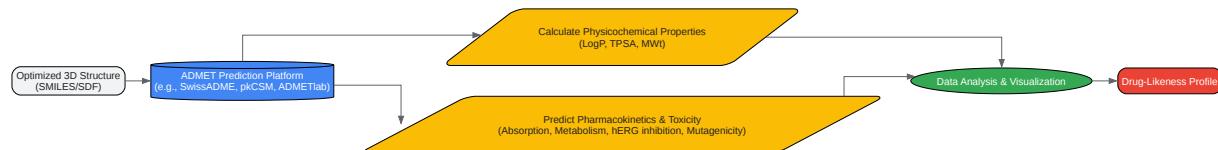
Compound Name:	1-phenyl-1H-imidazole-5-carboxylic acid
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Predicting Drug-Likeness: In Silico ADMET Profiling

A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.^[1] ^[2] Computational models are instrumental in the early identification of potential liabilities, helping to prioritize compounds with a higher probability of clinical success.^{[2][3]}

Workflow 1: Computational ADMET Assessment



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Caption: Workflow for in silico ADMET prediction.

Key Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a classic guideline for evaluating the drug-likeness of a chemical compound and its potential for oral absorption.

- Molecular Weight (MW): < 500 g/mol
- LogP (Octanol-water partition coefficient): < 5
- Hydrogen Bond Donors (HBD): < 5
- Hydrogen Bond Acceptors (HBA): < 10

1-phenyl-1H-imidazole-5-carboxylic acid (MW = 188.18 g/mol) comfortably adheres to these rules, suggesting good potential for oral bioavailability. Software like SwissADME or ADMET Predictor® can rapidly calculate these and other important descriptors.[\[4\]](#)

Pharmacokinetic and Toxicity Predictions

Beyond simple rules, sophisticated machine learning models can predict a wide range of ADMET properties.[\[1\]](#)[\[3\]](#)

Table 2: Predicted ADMET Properties of **1-Phenyl-1H-imidazole-5-carboxylic Acid** (Illustrative Data)

Property Category	Parameter	Predicted Value	Implication
Absorption	Human Intestinal Absorption	High	Good potential for oral uptake.
Caco-2 Permeability	Moderate	Can cross the intestinal barrier.	
Distribution	BBB Permeability	Low	Unlikely to cause CNS side effects.
Plasma Protein Binding	High	May affect free drug concentration.	
Metabolism	CYP2D6 Inhibitor	No	Low risk of drug-drug interactions.
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions.	
Toxicity	AMES Mutagenicity	Non-mutagen	Low concern for carcinogenicity.
hERG I Inhibitor	No	Low risk of cardiotoxicity.	

These predictions are crucial for guiding lead optimization.^[2] For example, if a derivative shows potential hERG inhibition, medicinal chemists can modify the structure to mitigate this risk.

Concluding Remarks and Future Directions

The theoretical methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of **1-phenyl-1H-imidazole-5-carboxylic acid** and its analogs in a drug discovery context. From elucidating its fundamental electronic structure with DFT to predicting its interactions with biological targets and its pharmacokinetic profile, these computational tools offer invaluable insights that can accelerate the design-make-test-analyze cycle.

The true power of this approach lies in its iterative nature. Predictions from molecular docking can inform the design of new derivatives, which can then be rapidly assessed for their electronic properties and ADMET profiles before committing to synthesis. This synergy between in silico prediction and experimental validation is the hallmark of modern, efficient drug discovery.

Future work should focus on building and validating QSAR (Quantitative Structure-Activity Relationship) models for this scaffold once a sufficient number of analogs with measured biological activity are available. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can provide a deeper understanding of the ligand-protein binding stability and the role of solvent in the binding process.

By embracing these theoretical and computational strategies, research organizations can unlock the full potential of the imidazole scaffold and accelerate the delivery of novel, safe, and effective medicines to patients.

References

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